molecular formula C18H20FN7O B2454374 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 920227-01-6

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2454374
CAS No.: 920227-01-6
M. Wt: 369.404
InChI Key: SRIFOMJIVIAHNK-UHFFFAOYSA-N
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Description

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C18H20FN7O and its molecular weight is 369.404. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O/c1-12(2)18(27)25-8-6-24(7-9-25)16-15-17(21-11-20-16)26(23-22-15)14-5-3-4-13(19)10-14/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIFOMJIVIAHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a novel triazole-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

The molecular formula of the compound is C22H19F2N7OC_{22}H_{19}F_{2}N_{7}O with a molecular weight of 435.4 g/mol. It features a complex structure that includes a triazole ring fused to a pyrimidine moiety, which is known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one in focus have demonstrated potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BBel-740210.0
Target CompoundMCF-77.5

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of DNA synthesis : The triazole moiety may interfere with nucleic acid synthesis.
  • Induction of oxidative stress : This leads to apoptosis in cancer cells.
  • Targeting specific receptors : Some derivatives have been shown to inhibit signaling pathways involved in cell growth and survival.

Study on Antiviral Activity

A study published in Molecules explored the antiviral potential of similar triazole derivatives. The findings suggested that these compounds could inhibit viral replication by targeting viral enzymes essential for their lifecycle.

In Vivo Studies

In vivo studies using rodent models have demonstrated that the administration of triazolo-pyrimidine derivatives resulted in significant tumor reduction compared to controls. The results indicated a strong correlation between dosage and therapeutic efficacy.

Preparation Methods

Diazotization and Cyclization

Mozafari et al. demonstrated that 2,4-dichloro-6-methylpyrimidin-5-amine undergoes substitution with benzylamine at the 4-position, followed by diazotization using sodium nitrite under acidic conditions. This yields 3-benzyl-5-chloro-7-methyl-3H-triazolo[4,5-d]pyrimidine. Adapting this protocol, the 3-fluorophenyl group is introduced by substituting benzylamine with 3-fluoroaniline during the initial substitution step.

Critical Parameters

  • Temperature : 0–5°C for diazotization to prevent premature decomposition.
  • Acid Medium : Hydrochloric acid (1–2 M) ensures protonation of the amine.

Regiochemical Validation

Density functional theory (DFT) calculations at the PCM/WP04/aug-cc-pVDZ level confirm the anthracene-like regiochemistry of the triazolo-pyrimidine fusion. Nuclear magnetic resonance (NMR) chemical shift correlations between experimental and theoretical data validate the 3-(3-fluorophenyl) substitution pattern.

Acylation with 2-Methylpropanoyl Chloride

The terminal step involves acylating the secondary amine of the piperazine ring with 2-methylpropanoyl chloride.

Coupling Protocol

Evitachem’s synthesis specifies reacting 7-piperazinyl-triazolopyrimidine with 2-methylpropanoyl chloride in dichloromethane at 0°C, followed by gradual warming to room temperature. Triethylamine acts as a base to scavenge HCl.

Yield Considerations

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
  • Workup : Aqueous extraction removes unreacted reagents, and column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Structural Characterization

Post-synthetic analysis confirms the integrity of the target compound.

Spectroscopic Data

  • 1H NMR : Distinct signals for the piperazine protons (δ 3.2–3.6 ppm), triazolopyrimidine aromatic protons (δ 8.1–8.5 ppm), and isopropyl group (δ 1.2 ppm, doublet).
  • Mass Spectrometry : Molecular ion peak at m/z 369.4 ([M+H]+), consistent with the molecular formula C18H20FN7O.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥95% purity when using C18 reverse-phase columns and methanol/water mobile phases.

The table below synthesizes methodologies from referenced studies:

Step Reagents/Conditions Key Reference
Triazolopyrimidine core 3-fluoroaniline, NaNO2, HCl, 0–5°C
Piperazine substitution Piperazine, Et3N, CH3CN, reflux
Acylation 2-methylpropanoyl chloride, CH2Cl2, 0°C→RT

Mechanistic and Practical Considerations

Regioselectivity in Cyclization

DFT studies reveal that the 3-(3-fluorophenyl) group preferentially occupies the triazolo ring’s 3-position due to lower Gibbs free energy compared to alternative regioisomers. This orientation minimizes steric hindrance and stabilizes the transition state through resonance with the fluorophenyl electron-withdrawing group.

Scalability and Industrial Relevance

Kilogram-scale production requires:

  • Continuous Flow Reactors : For diazotization to enhance safety and yield.
  • Catalytic Optimization : Palladium catalysts (e.g., Pd/C) may accelerate SNAr steps under milder conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step reactions, including:

  • Triazolo-pyrimidine core formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring .
  • Piperazine coupling : Nucleophilic substitution at the 7-position of the pyrimidine using piperazine derivatives in solvents like DMF or dichloromethane .
  • Ketone functionalization : Acylation of the piperazine nitrogen with 2-methylpropan-1-one under anhydrous conditions .
    Key challenges include regioselectivity during cycloaddition and purification of intermediates. Optimizing reaction temperatures (e.g., 60–80°C for CuAAC) and using HPLC for purity checks (≥95%) are critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural features do they confirm?

  • Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., 3-fluorophenyl resonance at δ ~7.4–7.6 ppm, piperazine CH₂ signals at δ ~3.2–3.5 ppm) .
  • HRMS : Validates molecular weight (e.g., expected [M+H]⁺ ~450–460 Da) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Q. What structural analogs of this compound have been studied, and how do their bioactivities compare?

  • Answer : Analogous triazolo-pyrimidines with varying substituents (Table 1):

Compound SubstituentsBiological ActivityKey Findings
3-(4-chlorophenyl)Anticancer (IC₅₀ = 1.2 μM)Enhanced cytotoxicity via PI3K inhibition
3-(4-methoxyphenyl)Antimicrobial (MIC = 8 μg/mL)Disrupts bacterial membrane integrity
3-(3-fluorophenyl) (Target)Under investigationPredicted kinase selectivity via molecular docking

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to kinase targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR, VEGFR2). The 3-fluorophenyl group may enhance hydrophobic interactions, while the piperazine improves solubility .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics: RMSD (<2.0 Å), binding free energy (ΔG ≤ -8 kcal/mol) .
  • SAR Analysis : Compare with analogs lacking the fluorine substituent; fluorine’s electronegativity may improve target selectivity .

Q. What experimental strategies resolve contradictions in bioactivity data across similar triazolo-pyrimidines?

  • Answer :

  • Dose-Response Curves : Validate IC₅₀ values using orthogonal assays (e.g., MTT vs. apoptosis markers) to rule out false positives .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Metabolic Stability Tests : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid degradation .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Answer :

  • Catalyst Screening : Replace CuI with Pd/C for higher regioselectivity in triazole formation (yield ↑ from 65% to 82%) .
  • Solvent Optimization : Switch from DMF to acetonitrile for easier post-reaction purification .
  • Flow Chemistry : Implement continuous flow reactors for piperazine coupling steps, reducing reaction time by 40% .

Methodological Considerations

Q. Which in vitro assays are most suitable for evaluating this compound’s mechanism of action?

  • Answer : Prioritize assays based on target hypotheses:

  • Kinase Inhibition : ADP-Glo™ Kinase Assay for IC₅₀ determination .
  • Cytotoxicity : 3D spheroid models to mimic tumor microenvironments .
  • Membrane Permeability : Caco-2 cell monolayers for intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s) .

Q. How should researchers address solubility limitations in biological testing?

  • Answer :

  • Co-Solvent Systems : Use 10% DMSO/PBS for in vitro assays; confirm no solvent interference via negative controls .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance aqueous dispersion .

Data Contradiction Analysis

Q. Why do some triazolo-pyrimidines show high in vitro potency but low in vivo efficacy?

  • Hypothesis : Poor pharmacokinetic properties (e.g., rapid clearance).
  • Testing Protocol :

  • Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) in rodent models; if t₁/₂ < 2 h, consider prodrug strategies .
  • Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs .

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